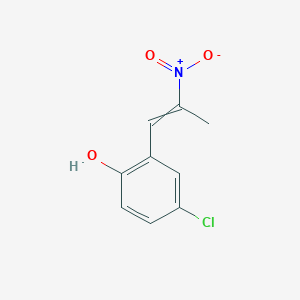

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol

Description

Historical Perspective on Related Chemical Scaffolds in Organic Synthesis

The history of phenolic compounds in organic synthesis is extensive. Pure phenol (B47542) was first isolated in 1834, and its antiseptic properties were famously utilized by Joseph Lister in the 1860s, revolutionizing surgery. nih.govbritannica.com This early application highlighted the biological relevance of the phenolic scaffold. In the early 20th century, the development of processes like the hydrolysis of benzenesulfonic acid enabled large-scale production, establishing phenol as a key industrial commodity for producing polymers, dyes, and pharmaceuticals. wikipedia.org The introduction of substituents, such as chlorine atoms, further broadened their utility. Chlorinated phenols gained commercial importance by the 1930s, initially as wood preservatives and later as critical intermediates for herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), first synthesized in 1941. researchgate.netencyclopedia.pub

Nitroalkenes, or nitro olefins, emerged as powerful synthetic intermediates through the development of nitroaldol condensation reactions, most notably the Henry Reaction. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond, providing access to β-nitro alcohols which can be readily dehydrated to form the corresponding nitroalkenes. uts.edu.au The versatility of the nitroalkene functional group, capable of participating in a wide array of transformations, has cemented its place as a staple in the synthetic organic chemist's toolbox. acs.org

Academic Significance of Chlorinated Phenols and Nitropropene Moieties in Synthetic Methodologies

Chlorinated phenols are highly significant in synthetic chemistry due to the directing effects and reactivity modulation provided by the chlorine and hydroxyl substituents. nih.gov The hydroxyl group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho, para-directing. wikipedia.org This interplay governs the regioselectivity of further functionalization. Chlorinated phenols serve as essential precursors in the manufacturing of agrochemicals, antiseptics, dyes, and pharmaceuticals. researchgate.netnih.govmdpi.com Their role as building blocks is crucial for constructing more complex molecular architectures.

The academic significance of the nitropropene moiety is centered on its powerful electron-withdrawing nature, which strongly activates the carbon-carbon double bond. This activation makes nitroalkenes excellent Michael acceptors, readily reacting with a wide range of nucleophiles in conjugate addition reactions. wikipedia.org They are also effective dienophiles in Diels-Alder cycloadditions and participate in 1,3-dipolar cycloadditions and other pericyclic reactions. wikipedia.orgresearchgate.net This versatile reactivity allows for the stereocontrolled synthesis of complex carbocyclic and heterocyclic systems, making the nitropropene moiety a cornerstone of modern synthetic strategy. researchgate.net

Current Research Landscape for Related Chemical Entities

Contemporary research on phenolic compounds is heavily focused on the development of novel methods for direct C–H bond functionalization. rsc.orgnih.govrsc.org These strategies aim to modify the phenolic scaffold in a more atom-economical and efficient manner, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net This allows for the late-stage diversification of complex molecules, which is highly valuable in drug discovery and materials science. nih.gov There is also significant research into the environmental fate of chlorinated phenols, including their detection, degradation, and the formation of disinfection byproducts in water treatment processes. sciencedaily.comescholarship.orgmdpi.com

The research landscape for nitroalkenes remains vibrant, with a strong emphasis on asymmetric synthesis. The development of organocatalysts and chiral metal complexes for enantioselective conjugate additions to nitroalkenes is a major area of investigation. researchgate.nettaylorandfrancis.com These methods provide access to chiral building blocks that are crucial for the synthesis of pharmaceuticals and natural products. taylorandfrancis.com Furthermore, nitroalkenes continue to be explored as versatile precursors in cascade reactions, where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity. researchgate.netoregonstate.edu

Rationale for Investigating 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol within Contemporary Chemical Science

The investigation of this compound is predicated on the strategic combination of two highly valuable chemical functionalities within one molecule. The rationale for its study is multifaceted:

Synergistic Reactivity: The molecule contains an electrophilic center (the nitroalkene) and a nucleophilic aromatic ring (the chlorophenol), creating potential for intramolecular reactions or providing multiple handles for orthogonal synthetic transformations.

Versatile Synthetic Intermediate: This compound could serve as a powerful building block. The nitropropene unit can be used to introduce complex side chains via Michael addition or to construct new rings through cycloaddition, while the phenolic ring can be further functionalized using modern C-H activation techniques or through reactions targeting the hydroxyl group.

Access to Novel Scaffolds: The reduction of the nitro group could lead to amino derivatives, which are precursors to a wide range of heterocyclic compounds, such as benzoxazoles, with potential biological activity.

Probing Electronic Effects: The molecule provides an excellent substrate for studying the interplay of electronic effects between the electron-donating hydroxyl group, the electron-withdrawing chloro group, and the powerfully electron-withdrawing nitropropene substituent on the aromatic system's reactivity.

Research Objectives and Scope for Academic Inquiry into this compound

A focused academic inquiry into this compound would encompass several key objectives. The primary goal would be to fully characterize this molecule and explore its synthetic potential.

Key Research Objectives:

Development of a Regioselective Synthesis: To establish an efficient and high-yielding synthetic protocol. A plausible route involves the Knoevenagel or Henry condensation of 5-chloro-2-hydroxybenzaldehyde with nitroethane.

Physicochemical Characterization: To determine the compound's structural and physical properties using modern analytical techniques.

Exploration of Reactivity: To systematically investigate the reactivity of the nitroalkene moiety in key transformations such as Michael additions, Diels-Alder reactions, and reductions.

Derivatization and Scaffold Development: To use the compound as a platform to synthesize a library of new derivatives, particularly focusing on the formation of novel heterocyclic systems.

The scope of the inquiry would be confined to the fundamental organic chemistry of the compound, focusing on its synthesis, characterization, and utility as a building block in synthetic methodologies.

Research Data and Findings

While this compound is a novel target for investigation, its properties can be anticipated based on its likely precursors. The synthesis would most logically proceed from 4-chloro-2-nitrophenol (B165678), which is first reduced to 2-amino-4-chlorophenol, then converted to 5-chloro-2-hydroxybenzaldehyde, followed by condensation with nitroethane. An alternative precursor is 4-chlorophenol (B41353) itself. The properties of a key related starting material, 4-chloro-2-nitrophenol, are well-documented.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 89-64-5 | bkkchildrenmuseum.com |

| Molecular Formula | C6H4ClNO3 | bkkchildrenmuseum.comnih.gov |

| Molecular Weight | 173.55 g/mol | nih.gov |

| Appearance | Yellow crystalline powder | bkkchildrenmuseum.com |

| Melting Point | 85-87 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | bkkchildrenmuseum.com |

The synthetic utility of the nitroalkene functional group, which would be a key feature of the target compound, is summarized by its participation in a variety of powerful bond-forming reactions.

| Reaction Type | Description | Significance |

|---|---|---|

| Michael Addition | Conjugate addition of nucleophiles to the β-carbon of the nitroalkene. | Forms a new C-C or C-heteroatom bond, widely used for chain extension. wikipedia.org |

| Diels-Alder Reaction | Acts as a dienophile in [4+2] cycloadditions with dienes. | Constructs six-membered rings with high stereocontrol. wikipedia.orgresearchgate.net |

| Henry (Nitroaldol) Reaction | Although used in its synthesis, the parent nitroalkane can act as a nucleophile. | A fundamental C-C bond-forming reaction. wikipedia.org |

| Reduction | Reduction of the nitro group to an amine and/or the alkene to an alkane. | Provides access to valuable primary amines and saturated nitro compounds. wikipedia.org |

| Barton-Zard Reaction | Reaction with an isocyanide to form pyrrole (B145914) derivatives. | An efficient method for synthesizing substituted pyrroles. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61131-70-2 |

|---|---|

Molecular Formula |

C9H8ClNO3 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

4-chloro-2-(2-nitroprop-1-enyl)phenol |

InChI |

InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-5-8(10)2-3-9(7)12/h2-5,12H,1H3 |

InChI Key |

KBTKCYSEPDVMJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 2 2 Nitroprop 1 En 1 Yl Phenol

Retrosynthetic Analysis of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds and performing functional group interconversions, which correspond to the reverse of known chemical reactions. wikipedia.orgamazonaws.com

Disconnection Approaches for the Nitropropene Moiety

The most logical disconnection for the 2-nitroprop-1-en-1-yl moiety involves breaking the carbon-carbon double bond, which is the reverse of a nitroaldol or Henry condensation reaction. organic-chemistry.orgwikipedia.org This reaction is a classic C-C bond-forming method between a nitroalkane and a carbonyl compound. wikipedia.orgsynarchive.com

Target Molecule: this compound

Transform: Henry Reaction (Nitroaldol Condensation)

Disconnection: The disconnection is made across the C=C bond of the nitropropene group. This leads to two synthons: a nucleophilic α-nitroalkyl anion and an electrophilic carbonyl carbon.

The corresponding synthetic equivalents for these synthons are:

Nitroethane: The source of the nucleophilic nitronate ion after deprotonation by a base.

5-Chlorosalicylaldehyde (B124248): The electrophilic aldehyde component.

The forward synthesis involves the base-catalyzed reaction of 5-chlorosalicylaldehyde with nitroethane. This initially forms a β-nitro alcohol intermediate, which readily undergoes dehydration, often under the reaction conditions, to yield the final conjugated nitroalkene product. researchgate.net

Strategies for Constructing the Chlorophenolic Core

The key precursor identified in the retrosynthetic analysis is 5-chlorosalicylaldehyde. Its synthesis can be approached through two primary strategies: formylation of a substituted phenol (B47542) or chlorination of a substituted aldehyde.

Strategy 1: Formylation of 4-Chlorophenol (B41353) This approach involves introducing a formyl (-CHO) group onto the 4-chlorophenol ring. The hydroxyl group is a strong activating, ortho-, para-director, making the position ortho to it (and meta to the chlorine) highly reactive.

Precursor: 4-Chlorophenol

Reaction: Electrophilic Aromatic Substitution (Formylation)

Methods:

Duff Reaction: Reaction with hexamethylenetetramine in an acidic medium.

Reimer-Tiemann Reaction: Reaction with chloroform (B151607) in the presence of a strong base.

Lewis Acid Catalyzed Formylation: A documented method involves reacting p-chlorophenol with paraformaldehyde using a Lewis acid catalyst like tin tetrachloride in toluene. prepchem.com

Strategy 2: Chlorination of Salicylaldehyde (B1680747) This strategy involves the electrophilic chlorination of salicylaldehyde. The hydroxyl group directs ortho- and para- to itself. Since one ortho position is blocked by the formyl group, substitution is directed to the para position (position 5).

Precursor: Salicylaldehyde

Reaction: Electrophilic Aromatic Substitution (Chlorination)

Method: A patented process describes the direct chlorination of salicylaldehyde with chlorine gas, followed by purification via vacuum distillation and recrystallization to isolate the desired 5-chlorosalicylaldehyde isomer in high purity. google.com

Development of Novel Synthetic Pathways to this compound

While the classical Henry condensation is a reliable method, modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally friendly pathways.

Exploration of Direct Functionalization Reactions

Direct functionalization aims to form key bonds by activating C-H bonds, often streamlining synthetic sequences. In the context of this compound, this could refer to advanced, catalyst-driven modifications of the classical condensation reaction. The focus is on using highly efficient catalysts that allow the reaction to proceed under mild conditions, potentially improving yields and reducing byproducts.

| Catalyst System | Aldehyde | Nitroalkane | Solvent | Conditions | Yield (%) |

| Chiral Diamine-Cu(OAc)₂ | Aromatic Aldehydes | Nitroethane | THF | Room Temp, 24h | 85-95 |

| Copper(I)-Bis(sulfonamide) | Aromatic Aldehydes | Nitroethane | Toluene | 0°C, 12h | 90-98 |

| Amberlyst A-21 Resin | Aliphatic & Aromatic Aldehydes | Nitroalkanes | None (Neat) | 60°C, 2-5h | 75-92 |

This table presents representative data for Henry reactions with various aromatic aldehydes, illustrating conditions applicable to the synthesis of the target compound.

Investigation of Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govcaltech.edu This approach offers high efficiency and atom economy. A pseudo-MCR approach for the target molecule would involve a one-pot, multi-step sequence.

For instance, a one-pot synthesis could be designed where the formylation of 4-chlorophenol is immediately followed by the Henry condensation without isolating the intermediate.

Hypothetical One-Pot Sequence:

Step A (in situ): 4-chlorophenol is reacted with a formylating agent (e.g., paraformaldehyde and SnCl₄) in a suitable solvent.

Step B (one-pot): After the formation of 5-chlorosalicylaldehyde, nitroethane and a base (e.g., triethylamine) are added directly to the same reaction vessel. The mixture is then heated to facilitate the condensation and subsequent dehydration.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comjocpr.com These principles can be applied to the synthesis of this compound, particularly in the crucial Henry condensation step.

Key Green Strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been shown to be a viable medium for the Henry reaction, often accelerating the reaction rate. organic-chemistry.orgjocpr.com

Solvent-Free Synthesis: Conducting the reaction without any solvent (neat) can drastically reduce waste. mdpi.com This is often facilitated by microwave irradiation or the use of solid-supported catalysts.

Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. ijpsjournal.commdpi.com

Heterogeneous Catalysis: Employing solid-supported or recyclable catalysts (e.g., basic ion-exchange resins) simplifies product purification, as the catalyst can be removed by simple filtration. This minimizes the generation of aqueous waste associated with quenching and extracting homogeneous catalysts.

| Approach | Catalyst/Medium | Reaction Time | Energy Input | Environmental Benefit |

| Conventional Heating | Homogeneous Base (e.g., NaOH) | 12-24 hours | High | Generates basic aqueous waste. |

| Aqueous Medium | Catalytic Base in Water | 4-8 hours | Moderate | Reduces use of organic solvents. organic-chemistry.org |

| Microwave-Assisted | Neat or on solid support | 5-15 minutes | Low | Significant reduction in time and energy; solvent-free potential. ijpsjournal.com |

| Heterogeneous Catalysis | Amberlyst A-21 | 2-5 hours | Moderate | Catalyst is recyclable; simplified workup. |

This table compares different approaches to the Henry reaction based on green chemistry principles.

Optimization of Reaction Conditions and Yields for this compound Production

The production of this compound hinges on the efficient execution of the Henry condensation reaction between 4-chlorosalicylaldehyde and nitroethane, followed by dehydration. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reactant stoichiometry. The reaction is inherently reversible, and side reactions, such as the self-condensation of the aldehyde (Cannizzaro reaction), can occur, making precise control of conditions essential. wikipedia.org Elevated temperatures, for instance, can favor the dehydration of the intermediate nitroalcohol to form the desired nitroalkene product. mdpi.com

The choice of solvent significantly impacts the kinetics and outcome of the Henry reaction. Solvents influence the deprotonation of the nitroalkane, the stability of the resulting nitronate anion, and the solvation of the transition state. nih.govacs.org Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are often effective as they can solvate the cationic species while leaving the nitronate anion relatively free to act as a nucleophile. researchgate.net In contrast, polar protic solvents like water or methanol (B129727) can hydrogen-bond with the nitronate anion, potentially slowing the reaction rate compared to aprotic solvents. nih.govacs.org

Kinetic studies on similar Henry reactions have shown that the reaction proceeds more slowly in water than in DMSO due to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.govacs.org The kinetics of the reaction are dependent on the concentrations of the aldehyde, the nitroalkane, and the base catalyst. The rate-limiting step can be either the formation of the nitronate or the subsequent carbon-carbon bond formation, depending on the specific reactants and conditions.

Table 1: Influence of Solvent on the Synthesis of this compound

| Solvent | Type | Expected Effect on Reaction Rate | Expected Effect on Yield | Notes |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good to High | Excellent for solvating intermediates; may require higher temperatures for purification. acs.orgresearchgate.net |

| Acetonitrile | Polar Aprotic | Moderate to High | Good | Good alternative to DMSO with a lower boiling point. researchgate.net |

| Tetrahydrofuran (THF) | Aprotic | Moderate | Moderate to Good | Commonly used, especially with organometallic catalysts. |

| Methanol | Polar Protic | Moderate | Variable | Can stabilize the nitronate via H-bonding, potentially slowing the reaction. May favor isolation of the nitroalcohol intermediate. mdpi.com |

| Water | Polar Protic | Low to Moderate | Variable | Greener solvent option, but reaction rates are often slower. nih.govacs.org |

Catalysis is central to the Henry reaction. While simple inorganic bases like sodium hydroxide (B78521) or organic bases such as triethylamine (B128534) can be used, modern synthetic chemistry employs a range of more sophisticated catalysts to improve efficiency and selectivity. organic-chemistry.org These include metal complexes and organocatalysts.

Metal complexes, particularly those involving copper(II), have been shown to be effective catalysts for Henry reactions, often in conjunction with a base. mdpi.comacs.org Chiral copper(II) complexes derived from salicylaldehyde derivatives and amino acids have been studied for their catalytic activity in related condensations. researchgate.net Such catalysts can coordinate with both the aldehyde and the nitronate, facilitating the reaction through a structured transition state.

Organocatalysts, such as bifunctional thioureas or guanidines, have also emerged as powerful tools. rsc.orgmdpi.com These catalysts can activate both the aldehyde (via hydrogen bonding to the thiourea (B124793) moiety) and the nitroalkane (via the basic guanidine (B92328) site), promoting the reaction under mild conditions. rsc.org

Table 2: Comparison of Catalytic Systems for Henry Reactions

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Inorganic Bases | NaOH, K2CO3 | Aqueous or alcoholic solvents | Inexpensive, readily available | Low selectivity, potential for side reactions (e.g., Cannizzaro). wikipedia.org |

| Organic Bases | Triethylamine (Et3N), DBU | Aprotic solvents (THF, CH2Cl2) | Mild conditions, good solubility | Moderate selectivity. |

| Metal Complexes | Cu(OAc)2, Cu(II)-Schiff Base Complexes | Aprotic solvents, often with co-catalyst | High activity, potential for stereocontrol. organic-chemistry.orgacs.org | Cost, potential for metal contamination. |

| Organocatalysts | Guanidine-thioureas, Proline derivatives | Various organic solvents | Metal-free, high stereoselectivity possible. rsc.orgmdpi.com | Higher catalyst loading may be required. |

The synthesis of this compound from the β-nitro alcohol intermediate involves the formation of a carbon-carbon double bond, which can exist as E and Z isomers. The dehydration step, often acid or base-catalyzed, typically favors the formation of the more thermodynamically stable E-isomer.

While the final product is achiral, the preceding Henry reaction to form the 4-chloro-2-(1-hydroxy-2-nitropropyl)phenol intermediate generates two new stereocenters. Significant research has focused on controlling the stereochemical outcome of the Henry reaction itself. chemistry-reaction.com The use of chiral catalysts, such as N,N'-dioxide/Cu(I) complexes or chiral guanidines, can yield the intermediate β-nitro alcohol with high levels of diastereoselectivity (favoring syn or anti products) and enantioselectivity. acs.orgrsc.org For example, certain copper(I) complexes have been shown to favor the formation of anti-β-nitroalcohols from aromatic aldehydes and nitroethane. acs.org Although the subsequent dehydration eliminates these stereocenters, controlling the stereochemistry of the intermediate can sometimes influence the geometry of the resulting alkene or be important if the alcohol itself is a desired product.

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final product is essential. Crude this compound, which may appear as a yellow solid or brown oil, often contains unreacted starting materials, the intermediate nitroalcohol, and byproducts from side reactions. reddit.com

Recrystallization is a primary technique for purifying solid nitroalkene products. The choice of solvent is critical; alcohols such as isopropanol (B130326) or ethanol (B145695) are commonly used. rsc.orgorgsyn.org The crude product is dissolved in a minimum amount of hot solvent, filtered to remove insoluble impurities, and allowed to cool slowly, promoting the formation of pure crystals.

Column Chromatography is a versatile method for purification, particularly if recrystallization is ineffective or if the product is an oil. nih.gov Silica (B1680970) gel is the standard stationary phase, and a solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used as the eluent. nih.govnih.gov The polarity of the eluent is optimized to achieve good separation between the target compound and impurities. However, care must be taken as the acidic nature of silica gel can sometimes promote the degradation of sensitive compounds. reddit.com

For achieving very high levels of purity, especially on a larger scale, more advanced techniques can be employed:

Preparative High-Performance Liquid Chromatography (HPLC): This technique uses a high-pressure system to force the solvent through a column packed with smaller particles, providing much higher resolution than standard column chromatography. mdpi.com It is particularly useful for separating isomers or removing trace impurities that are difficult to eliminate by other means. springernature.com

High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent issues like irreversible adsorption or degradation of the sample. researchgate.net It has been successfully used to isolate and purify phenolic compounds from complex mixtures.

Adsorbent Treatment: In some syntheses of related phenolic compounds, treatment of the crude product solution with adsorbents like activated carbon is used to remove colored impurities before crystallization. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 2 2 Nitroprop 1 En 1 Yl Phenol

Elucidation of Reaction Mechanisms for 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol Formation

The formation of this compound is best understood through the lens of the Henry reaction, a classical carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This process, also known as a nitroaldol reaction, involves the condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration to yield a nitroalkene. organic-chemistry.orgwikipedia.org

Proposed Pathways and Intermediates

The synthesis of this compound is proposed to proceed via a base-catalyzed condensation between 4-chloro-2-hydroxybenzaldehyde (B58158) and nitroethane. The reaction pathway can be delineated into the following key steps:

Nitronate Formation: The reaction is initiated by the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This anion is the key nucleophile in the reaction.

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 4-chloro-2-hydroxybenzaldehyde. This step results in the formation of a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base used, to yield a β-nitro alcohol. wikipedia.org

Dehydration: The final step is the elimination of a water molecule from the β-nitro alcohol to form the carbon-carbon double bond of the nitropropene moiety. This dehydration is often facilitated by the same base used to initiate the reaction and is driven by the formation of a conjugated system. organic-chemistry.org

The presence of the ortho-hydroxy group on the benzaldehyde (B42025) ring may influence the reaction, potentially through intramolecular hydrogen bonding, which could affect the reactivity of the carbonyl group and the stability of the intermediates.

Kinetic Studies and Rate Law Determination

A general rate law for the Henry reaction can be expressed as:

Rate = k[Nitroalkane][Aldehyde][Base]

Reactivity Studies of the Nitropropene Moiety in this compound

The nitropropene moiety in this compound is the primary site of its chemical reactivity. The strong electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, making it susceptible to a variety of chemical transformations.

Nucleophilic and Electrophilic Addition Reactions

Nucleophilic Addition: The electron-poor nature of the double bond in this compound makes it an excellent Michael acceptor for a wide range of nucleophiles. youtube.com This conjugate addition is a key reaction of nitroalkenes. nih.govnih.govpnas.orgmdpi.comencyclopedia.pub

Common nucleophiles that can add to the nitropropene moiety include:

Amines

Thiols

Malonates and other stabilized carbanions

Alkoxides

The reaction typically proceeds via the attack of the nucleophile on the β-carbon of the nitropropene group, leading to the formation of a nitronate intermediate, which is then protonated to give the final addition product. The presence of the ortho-hydroxy group in this compound could lead to unique reactivity, such as subsequent intramolecular cyclization or even C-C bond cleavage, as has been observed in other ortho-hydroxy-β-nitrostyrenes. nih.gov

Electrophilic Addition: Electrophilic addition to the double bond of this compound is generally disfavored due to the deactivating effect of the nitro group. Such reactions would be significantly slower compared to those with electron-rich alkenes.

Reduction and Oxidation Chemistry

Reduction: The nitropropene group is susceptible to reduction at both the nitro group and the carbon-carbon double bond. A variety of reducing agents can be employed to achieve different products. wikipedia.orgcommonorganicchemistry.comwikipedia.org

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the double bond and the nitro group to yield the corresponding amino compound, 1-(2-amino-5-chlorophenyl)propan-2-amine. wikipedia.orgcommonorganicchemistry.com

Reduction to Ketone: A two-step process involving the reduction of the nitroalkene to a nitroalkane using sodium borohydride, followed by a Nef reaction (hydrolysis of the nitro group with a strong acid or base in the presence of an oxidizing agent), can convert the nitropropene moiety into a ketone, yielding 1-(5-chloro-2-hydroxyphenyl)propan-2-one. wikipedia.org The use of iron in the presence of an acid can also lead to the formation of the corresponding oxime, which can then be hydrolyzed to the ketone. google.com

Interactive Data Table: Reduction of Nitroalkenes

| Reagent | Product | Functional Group Transformation |

| H₂/Pd/C | Amine | C=C → C-C, NO₂ → NH₂ |

| LiAlH₄ | Amine | C=C → C-C, NO₂ → NH₂ |

| NaBH₄ then H₃O⁺/H₂O₂ | Ketone | C=C-NO₂ → C-C(=O) |

| Fe/HCl | Oxime/Ketone | C=C-NO₂ → C-C(=NOH) → C-C(=O) |

Oxidation: The double bond of the nitropropene moiety can be cleaved or modified through oxidation.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com A reductive workup (e.g., with dimethyl sulfide) would yield 4-chloro-2-hydroxybenzaldehyde and acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce 4-chloro-2-hydroxybenzoic acid and acetic acid. masterorganicchemistry.comorganic-chemistry.org

Epoxidation: Nitroalkenes can undergo epoxidation to form nitroepoxides, which are versatile synthetic intermediates. rsc.orgrsc.orgresearchgate.netresearchgate.net This can be achieved using reagents like hydrogen peroxide in the presence of a base.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a potent participant in cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): Acting as a dienophile, it can react with conjugated dienes to form six-membered rings. beilstein-journals.orgoregonstate.edunih.govmdpi.comwikipedia.orgorganic-chemistry.org The stereochemistry and regiochemistry of the reaction are governed by the principles of orbital symmetry and steric effects.

1,3-Dipolar Cycloaddition: The nitroalkene can act as a dipolarophile in reactions with 1,3-dipoles such as nitrile oxides or nitrones to form five-membered heterocyclic rings (isoxazolines or isoxazolidines, respectively). rsc.orgrsc.orgnih.govmdpi.comchesci.comresearchgate.netrsc.org These reactions are often highly regioselective.

Interactive Data Table: Cycloaddition Reactions of Nitroalkenes

| Reaction Type | Reactant | Product |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine |

| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane |

Reactivity of the Chlorophenolic Core in this compound

While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not prevalent in the literature, the regiochemical outcome of such reactions can be predicted based on the established principles of substituent effects. libretexts.org The available positions for substitution are C3, C5, and C6.

The directing effects of the existing substituents on the available positions are as follows:

-OH group (at C1): Strongly activating; directs ortho (to C2, C6) and para (to C4).

2-nitroprop-1-en-1-yl group (at C2): Deactivating; directs meta (to C4, C6).

-Cl group (at C4): Deactivating; directs ortho (to C3, C5) and para (to C1).

The hydroxyl group is the most powerful activating group and its directing influence is expected to dominate. libretexts.org It strongly activates the C6 position, which is ortho to it. The nitropropene group also directs incoming electrophiles to the C6 position (meta to itself). The chloro group, being a deactivator, has a lesser influence but directs to the C3 and C5 positions.

Considering these combined influences, the C6 position is the most likely site for electrophilic attack due to the powerful activating and directing effect of the hydroxyl group. The C5 position is the next most likely, being activated by the chloro group's resonance effect, though deactivated inductively. The C3 position is the least likely to be substituted.

| Position | Influence of -OH (C1) | Influence of -Nitropropene (C2) | Influence of -Cl (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta (deactivated) | Para (deactivated) | Ortho (directed) | Low |

| C5 | Meta (deactivated) | Meta (deactivated) | Ortho (directed) | Moderate |

| C6 | Ortho (strongly activated) | Meta (directed) | Meta (deactivated) | High |

Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 6-substituted product as the major isomer. youtube.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. pressbooks.pubmsu.edu In this compound, the chlorine atom at C4 is a potential leaving group.

The reaction is activated by the 2-nitroprop-1-en-1-yl group, which is ortho to the chlorine. Although the nitro group is not directly attached to the aromatic ring, its strong electron-withdrawing effect is transmitted through the conjugated π-system of the propenyl linker. This effect delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. youtube.comlibretexts.org The hydroxyl group at C1, being electron-donating, would have a deactivating effect on this reaction. However, under basic conditions, it would be deprotonated to a phenoxide, which is a very strong electron-donating group and would significantly deactivate the ring towards nucleophilic attack.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitropropene group.

Elimination: The aromaticity is restored by the departure of the chloride leaving group.

Therefore, under non-basic or weakly acidic conditions, this compound is expected to undergo SₙAr with strong nucleophiles (e.g., alkoxides, amines) at the C4 position, although potentially requiring elevated temperatures. msu.edu

The carbon-chlorine bond in this compound serves as a functional handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this exact substrate are scarce, the reactivity of aryl chlorides in such transformations is well-established.

Potential transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biaryl-type structure.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, replacing the chlorine with an amino group.

Kumada Coupling: Nickel- or palladium-catalyzed reaction with a Grignard reagent.

Negishi Coupling: Nickel- or palladium-catalyzed reaction with an organozinc reagent.

The success of these reactions would depend on the choice of catalyst, ligand, base, and solvent, as well as the potential for steric hindrance or catalyst inhibition by the other functional groups on the molecule.

Investigating Isomerization and Tautomerization Processes of this compound

The structure of this compound allows for several potential isomeric and tautomeric forms, which can influence its chemical and physical properties.

Research on analogous ortho-hydroxy-β-nitrostyrenes indicates that the interplay between the phenolic hydroxyl group and the nitroalkene side chain leads to unique chemical behavior. nih.gov An intramolecular hydrogen bond between the phenolic proton and an oxygen of the nitro group is expected, which can lock the conformation of the side chain and influence its reactivity.

Isomerization: The primary mode of isomerization is the geometric (E/Z) isomerization around the C=C double bond of the propenyl side chain. Computational studies on the parent β-nitrostyrene show that the (E)-isomer is significantly more stable than the (Z)-isomer. rsc.org

| Isomer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| (E)-β-nitrostyrene | 0.0 | Planar geometry, full conjugation |

| (Z)-β-nitrostyrene | +6.1 | Non-planar due to steric hindrance, reduced conjugation rsc.org |

While many nitrostyrenes undergo photochemical E→Z isomerization upon UV irradiation, studies on ortho-hydroxy derivatives show that this process can be highly inefficient. nih.gov The intramolecular hydrogen bond likely stabilizes the (E)-isomer and provides a rapid non-radiative decay pathway that competes with isomerization.

Tautomerization: Two primary tautomeric equilibria are possible:

Phenol-Keto Tautomerism: This involves the migration of the phenolic proton to a ring carbon, forming a cyclohexadienone. For simple phenols, this equilibrium lies heavily in favor of the aromatic phenol (B47542) form.

Nitro-Aci-Nitro Tautomerism: This is a more significant process for this molecule, involving the migration of the α-proton from the methyl group to one of the nitro group's oxygen atoms, forming a nitronic acid (the aci-nitro form). This equilibrium is characteristic of nitroalkanes and nitroalkenes with α-hydrogens. The presence of the ortho-hydroxyl group and the extended conjugation can influence the position of this equilibrium. Unusual reactivities of ortho-hydroxy-β-nitrostyrenes, such as unexpected C-C bond cleavage reactions, have been attributed to the accessibility of the aci-nitro tautomer. nih.gov

Thermal and Photochemical Decomposition Pathways

The presence of multiple reactive functional groups—a phenolic hydroxyl, a chloro substituent, and a conjugated nitroalkene—suggests that this compound is susceptible to decomposition under thermal and photochemical stress.

Thermal Decomposition: No specific studies on the thermal decomposition of this compound were found. However, based on related structures, a multi-stage decomposition process can be anticipated.

Low-Temperature Stage: Initial decomposition may be dominated by the nitropropene side chain. Theoretical studies on 2-nitropropene (B1617139) suggest a pathway involving a four-membered ring intermediate. pku.edu.cn Polymerization or cyclization reactions involving the nitroalkene moiety are also possible.

High-Temperature Stage: At higher temperatures (>300 °C), decomposition of the phenolic core is expected. The thermal decomposition of phenolic resins is known to produce a complex mixture of volatile products, including water, methane, carbon monoxide, phenol, and substituted phenols, ultimately leading to the formation of a stable carbon char. nasa.govscispace.com The presence of chlorine may lead to the formation of chlorinated organic compounds or hydrogen chloride in the decomposition products.

Photochemical Decomposition: The extended conjugated system and the presence of a nitro group make the molecule a strong chromophore, indicating it will be photochemically active. While ortho-hydroxy-β-nitrostyrenes are resistant to simple E/Z photoisomerization, they are not photochemically inert. nih.gov Irradiation with UV light is likely to induce other transformations. Research on the photochemistry of 4-chloro-2-nitrophenol (B165678) (a related compound) shows it undergoes efficient photochemical transformation in aqueous environments, primarily through direct photolysis. sigmaaldrich.com Plausible photochemical pathways for this compound could include:

Intramolecular Cyclization: Formation of a benzofuran (B130515) or other heterocyclic systems.

Photodegradation: Cleavage of the side chain or fragmentation of the aromatic ring, leading to smaller molecules. The C-NO₂ bond is often susceptible to photolytic cleavage.

Photonitration: In the presence of nitrite (B80452) or nitrate (B79036), further nitration of the aromatic ring can occur under irradiation.

The specific pathways and products would be highly dependent on the solvent, wavelength of light, and presence of other reactive species like oxygen.

Advanced Spectroscopic and Structural Analysis of 4 Chloro 2 2 Nitroprop 1 En 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental one-dimensional techniques that provide initial structural information.

1H NMR Spectroscopy: The 1H NMR spectrum of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol is expected to exhibit distinct signals for each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring will appear as multiplets in the downfield region due to the deshielding effects of the electronegative chloro, hydroxyl, and nitropropenyl groups. The vinylic proton of the nitropropenyl group will also be in the downfield region, likely showing coupling to the methyl protons. The methyl protons will appear as a doublet in the upfield region. The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for each carbon atom. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the attached substituents. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group will have characteristic chemical shifts. The carbons of the nitropropenyl group, including the vinylic carbons and the methyl carbon, will also have specific resonances.

Hypothetical NMR Data Tables:

Table 1: Hypothetical 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.5 | br s | 1H | -OH |

| 8.2 | s | 1H | Vinylic-H |

| 7.8 | d | 1H | Ar-H |

| 7.5 | dd | 1H | Ar-H |

| 7.2 | d | 1H | Ar-H |

Table 2: Hypothetical 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.0 | C-OH |

| 145.0 | C-NO2 |

| 135.0 | Vinylic-C |

| 130.0 | Ar-C |

| 128.0 | Ar-C-Cl |

| 125.0 | Ar-C |

| 120.0 | Ar-C |

| 118.0 | Ar-C |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the phenol ring. sdsu.edu It would also show a correlation between the vinylic proton and the methyl protons of the nitropropenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. youtube.com For instance, the vinylic proton signal will correlate with the vinylic carbon signal, and each aromatic proton will correlate with its directly attached carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is invaluable for connecting different parts of the molecule. For example, HMBC would show correlations from the vinylic proton to the aromatic carbon it is attached to, as well as to the carbon of the nitro group. youtube.com It would also help to confirm the position of the chloro and hydroxyl groups on the aromatic ring through correlations from the aromatic protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For the target compound, NOESY could reveal through-space interactions between the vinylic proton and the adjacent aromatic proton, providing information about the preferred orientation of the nitropropenyl group relative to the phenol ring.

Advanced NMR Experiments for Dynamic Processes

Advanced NMR experiments can be employed to study dynamic processes within the molecule, such as conformational changes. For this compound, a key dynamic process would be the rotation around the single bond connecting the nitropropenyl group to the phenol ring.

Variable temperature (VT) NMR studies could be performed to investigate this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to coalescence of these signals into a single averaged signal. By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barrier for this rotation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C9H8ClNO3), the exact mass can be calculated. This highly accurate mass measurement is a definitive method for confirming the molecular formula of the compound.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass |

|---|---|---|

| C9H8ClNO3 | 12C, 1H, 35Cl, 14N, 16O | 213.0193 |

| 13C, 1H, 35Cl, 14N, 16O | 214.0226 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, the fragmentation in MS/MS would likely proceed through several characteristic pathways:

Loss of the nitro group: A common fragmentation pathway for nitro compounds is the loss of the nitro group (NO2), resulting in a significant fragment ion.

Cleavage of the propenyl chain: Fragmentation can occur along the propenyl side chain, leading to the loss of methyl or larger fragments.

Fragmentation of the phenol ring: The aromatic ring can also undergo fragmentation, although this typically requires higher energy. Characteristic losses from the ring could include the chloro and hydroxyl groups.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 213 | 167 | NO2 |

| 213 | 198 | CH3 |

| 213 | 178 | Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Key Functional Groups

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups. The assignment of these bands can be made by comparison with data from structurally related compounds, such as 4-chloro-2-nitrophenol (B165678) and various β-nitrostyrene derivatives. nih.govchemicalbook.comijcrt.org

The key functional groups and their expected vibrational frequencies are:

Hydroxyl (-OH) group: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The position and broadness of this band can indicate the presence of hydrogen bonding. The C-OH stretching vibration is expected near 1250 cm⁻¹. ias.ac.in

Nitro (-NO₂) group: This group is identified by two strong stretching vibrations in the IR spectrum: the asymmetric stretching (ν_as) typically appears between 1500-1570 cm⁻¹ and the symmetric stretching (ν_s) between 1300-1370 cm⁻¹.

Alkenyl (-C=C-) group: The C=C stretching vibration of the propenyl side chain is expected in the 1600-1650 cm⁻¹ region.

Aromatic Ring: The aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Chlorine (-C-Cl) bond: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range in the IR spectrum. ias.ac.in

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 |

| C-O stretch | ~1250 | |

| Nitro | Asymmetric stretch (ν_as) | 1500 - 1570 |

| Symmetric stretch (ν_s) | 1300 - 1370 | |

| Alkenyl | C=C stretch | 1600 - 1650 |

| Aromatic | C=C stretch | 1450 - 1600 |

| C-H stretch | 3000 - 3100 |

Conformational Analysis via Vibrational Signatures

For molecules with rotatable bonds, such as the bond between the phenyl ring and the nitropropenyl group, multiple conformations may exist. These different spatial arrangements, or conformers, can have distinct vibrational spectra. Raman spectroscopy, often coupled with computational methods like Density Functional Theory (DFT), is particularly useful for conformational analysis. uc.pt

The conformational behavior of β-nitrostyrene systems is largely governed by the extent of π-electron delocalization across the molecule. uc.pt The planarity of the conjugated system (phenyl ring, C=C bond, and nitro group) is crucial for maximizing this delocalization. Rotations around the single bonds can lead to different conformers, each with a unique potential energy and, consequently, a distinct vibrational signature. By calculating the harmonic vibrational frequencies for the optimized geometries of different potential conformers and comparing them with the experimental Raman and IR spectra, the most stable conformer in the solid state or in solution can be identified. uc.ptresearchgate.net For β-nitrostyrenes, the E (trans) configuration regarding the arrangement of the nitro and phenyl groups relative to the double bond is generally the most stable. uc.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The extended conjugated system in this compound, which includes the phenol ring, the alkene double bond, and the nitro group, gives rise to characteristic absorptions.

The spectrum is expected to be dominated by an intense absorption band corresponding to a π→π* transition. nih.govlibretexts.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For β-nitrostyrene, this transition is observed around 312 nm. nih.gov The presence of substituents on the phenyl ring, such as the chloro and hydroxyl groups, can modify the energy of this transition. The hydroxyl group (-OH) is an auxochrome with lone pairs of electrons that can be delocalized into the aromatic ring, which typically results in a bathochromic shift (a shift to longer wavelengths).

A lower intensity n→π* transition may also be observed, often at longer wavelengths. youtube.comyoutube.com This transition involves the promotion of a non-bonding electron from an oxygen atom (in the -OH or -NO₂ group) to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π→π* | π (bonding) → π* (antibonding) | 280 - 350 nm | High intensity (large molar absorptivity) |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular forces that hold the molecules together in a crystalline lattice. For this compound, several types of interactions are expected to be significant:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It can form an intramolecular hydrogen bond with one of the oxygen atoms of the adjacent nitro group, which would lead to a more planar molecular conformation. Alternatively, it can participate in intermolecular hydrogen bonding with the nitro or hydroxyl groups of neighboring molecules, forming chains or dimeric structures.

π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. These interactions are common in the crystal structures of nitroaromatic compounds. mdpi.com

C–H⋯O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the ring or the propenyl group) and the oxygen atoms of the nitro group are also likely to play a role in stabilizing the crystal structure. researchgate.net

Halogen Interactions: The chlorine atom can participate in halogen bonding or other dipole-dipole interactions.

In many substituted nitrobenzene (B124822) derivatives, the nitro group is often slightly twisted out of the plane of the aromatic ring due to steric hindrance and crystal packing forces. researchgate.netmdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H | O (nitro/hydroxyl) | 2.5 - 3.2 |

| π–π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

Absolute Configuration Determination

The concept of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. The molecule this compound is achiral as it possesses a plane of symmetry in its most stable conformations. Therefore, a bulk sample will not be optically active.

The double bond in the propenyl side chain allows for the existence of geometric isomers (E and Z). As noted previously, the E isomer is typically the more stable form for β-nitrostyrenes. uc.pt

When an achiral molecule crystallizes, it usually does so in a centrosymmetric space group, which contains an inversion center that relates pairs of molecules. In such cases, the crystal as a whole is achiral. It is possible for an achiral molecule to crystallize in a chiral, non-centrosymmetric space group, but the bulk material would still consist of a racemic mixture of these chiral crystals. The determination of the absolute configuration of a single crystal in such a scenario would be possible but would not imply enantiomeric purity of the compound itself. No studies indicating such crystallization behavior have been reported for this molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-nitrophenol |

Lack of Publicly Available Data for this compound

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is a significant lack of specific experimental data for the chemical compound This compound . This includes detailed research findings and advanced spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), UV-Visible spectroscopy, and Circular Dichroism (CD) spectroscopy.

The search results consistently redirected to the structurally related but different compound, 4-Chloro-2-nitrophenol . While this compound shares a substituted phenol ring, the absence of the 2-nitroprop-1-en-1-yl side chain means its spectroscopic and structural characteristics would be fundamentally different.

Due to the absence of the necessary scientifically verified data for This compound , it is not possible to generate a thorough, informative, and scientifically accurate article that meets the user's specified requirements for detailed research findings and data tables.

To fulfill such a request, access to proprietary research data or the original synthesis and characterization of this specific compound would be required. Without this foundational information, any attempt to create the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, this response serves to inform the user of the current unavailability of the necessary data in the public domain to proceed with the generation of the requested scientific article. Should experimental data for "this compound" become available, the request can be revisited.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 2 Nitroprop 1 En 1 Yl Phenol

Conformational Analysis and Energy Landscapes of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol:This would focus on the molecule's flexibility and the different shapes it can adopt.

Molecular Dynamics Simulations:These simulations would model the movement of the atoms over time, providing a dynamic picture of the molecule's behavior and conformational preferences in different environments.

Until such studies are performed and published for "this compound," a detailed and scientifically accurate article on its computational chemistry cannot be written.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). researchgate.netescholarship.orgresearcher.life These calculations provide valuable insights that complement experimental data. However, no specific theoretical calculations for the chemical shifts, coupling constants, or vibrational frequencies of this compound could be located. While studies exist for structurally related compounds like other substituted chlorophenols, this data cannot be accurately extrapolated to the target molecule due to the unique electronic and steric effects of the 2-nitroprop-1-en-1-yl substituent. researchgate.netnih.gov

Theoretical Calculation of Chemical Shifts and Coupling Constants

There are no published studies presenting theoretically calculated ¹H or ¹³C NMR chemical shifts or coupling constants for this compound.

Vibrational Frequency Calculations

Similarly, no computational data on the theoretical vibrational frequencies, which would correspond to the IR and Raman spectra for this compound, are available in the surveyed literature.

Reaction Pathway Modeling and Transition State Analysis

The modeling of chemical reactions through computational methods involves complex analyses like Intrinsic Reaction Coordinate (IRC) calculations to map reaction pathways and the determination of activation energy barriers to understand reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations

No research detailing IRC calculations for any proposed synthesis or transformation of this compound has been found.

Activation Energy Barriers for Proposed Transformations

There is no available data on the calculated activation energy barriers for this compound, which would be essential for understanding its reactivity and stability.

Molecular Docking and Interaction Studies with Catalysts or Chemical Reagents

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. growingscience.comsemanticscholar.org This is often used to study interactions with biological targets or, in a chemical context, with catalysts or reagents. A search for molecular docking studies specifically involving this compound as the ligand yielded no results. While studies have been conducted on similar chemical scaffolds, the specific interaction profile of the target compound remains uninvestigated in the public domain. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound and its Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. uliege.benih.gov These models are invaluable tools in computational chemistry for predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and mechanistic studies. uliege.bemdpi.com For this compound and its derivatives, QSRR models can provide insights into how modifications to the molecular structure influence their chemical behavior.

A typical QSRR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are then used to develop a predictive model through statistical methods like multiple linear regression or machine learning algorithms. nih.gov The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. researchgate.net

The Role of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSRR model. For this compound and its derivatives, a diverse set of descriptors would be calculated to capture the electronic, steric, and thermodynamic properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These descriptors quantify the electronic characteristics of a molecule, which are fundamental to its reactivity. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. rjpn.org

Hardness and Softness: Chemical hardness and softness are related to the stability of a molecule. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. rjpn.org

Mulliken Charges: The distribution of partial charges on individual atoms can reveal reactive sites within the molecule.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its interaction with other reactants. Examples include:

Sterimol Parameters: These parameters describe the steric bulk of specific substituents.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can be correlated with reactivity.

Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be used as descriptors in QSRR models.

Hypothetical QSRR Model for Michael Addition Reactivity

The β-nitrostyrene moiety in this compound makes it a good candidate for Michael addition reactions. mdpi.com A hypothetical QSRR study could aim to predict the rate of a Michael addition reaction with a nucleophile for a series of derivatives of this compound.

The following interactive data table presents a hypothetical dataset for such a QSRR study. The table includes a selection of derivatives, their calculated molecular descriptors, and a hypothetical experimental reactivity value (log k, where k is the reaction rate constant).

Based on this hypothetical data, a QSRR model could be developed using multiple linear regression. The resulting equation might look like this:

log k = a * (HOMO) + b * (LUMO) + c * (ω) + d

Where 'a', 'b', and 'c' are the regression coefficients for the respective descriptors, and 'd' is the intercept.

Interpreting the QSRR Model

The signs and magnitudes of the regression coefficients in the QSRR equation would provide valuable insights into the structure-reactivity relationship. For instance, a positive coefficient for the electrophilicity index (ω) would suggest that more electrophilic derivatives react faster in the Michael addition. Conversely, a negative coefficient for the LUMO energy would indicate that a lower LUMO energy, which corresponds to a better electron acceptor, leads to a higher reaction rate.

Validation and Predictive Power

To ensure the reliability of the QSRR model, it would need to be validated. This typically involves splitting the dataset into a training set for model development and a test set for evaluating its predictive performance. mdpi.com Statistical parameters such as the squared correlation coefficient (R²), the squared correlation coefficient for cross-validation (Q²), and the root mean square error of prediction (RMSEP) would be used to assess the model's goodness of fit and predictive ability. researchgate.net

The following interactive table presents hypothetical validation statistics for the QSRR model.

High values of R² and Q² (typically > 0.7) and a low RMSEP would indicate a robust and predictive QSRR model. Such a model could then be used to predict the reactivity of other derivatives of this compound that have not yet been synthesized or tested.

Derivatization Strategies and Analogue Synthesis of 4 Chloro 2 2 Nitroprop 1 En 1 Yl Phenol

Modification of the Nitropropene Moiety

The nitropropene group is a versatile functional group characterized by an electron-deficient double bond due to the strong electron-withdrawing nature of the nitro group. bloomtechz.com This electronic feature makes the alkene susceptible to a variety of chemical transformations.

The reduction of the nitropropene group is a primary strategy for generating a range of nitrogen-containing derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Comprehensive reduction of the nitroalkene can yield the corresponding primary amine, 4-chloro-2-(2-aminopropyl)phenol. This transformation typically involves powerful reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum. wikipedia.org For instance, the reduction of the analogous compound 1-phenyl-2-nitropropene (B101151) to amphetamine (1-phenyl-2-aminopropane) is a well-documented process in pharmaceutical synthesis. wikipedia.org

Alternatively, selective reduction can lead to other functional groups. The use of iron in the presence of an acid catalyst can hydrolyze the intermediate to form the corresponding ketone, 1-(4-chloro-2-hydroxyphenyl)propan-2-one. wikipedia.org Milder reducing agents, such as sodium borohydride, can reduce the alkene double bond to yield the saturated nitroalkane, 4-chloro-2-(2-nitropropyl)phenol, which can then be further hydrolyzed to the ketone. wikipedia.org Furthermore, reduction with iron under neutral or slightly acidic conditions can yield the oxime derivative. google.com A study on iridium-catalyzed reductions of various (2-nitroprop-1-en-1-yl)benzene derivatives, including the 4-chloro substituted analogue, demonstrated a highly chemoselective conversion to the corresponding ketones in moderate to good yields (34–72%). mdpi.com

| Reducing System | Starting Material Analogue | Primary Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | 1-Phenyl-2-nitropropene | Amine (Amphetamine) | wikipedia.org |

| Raney Nickel / H₂ | 1-Phenyl-2-nitropropene | Amine (Amphetamine) | wikipedia.org |

| Iron / HCl | 1-Phenyl-2-nitropropene | Ketone (Phenyl-2-propanone) | wikipedia.orggoogle.com |

| NaBH₄ then H₂O₂/K₂CO₃ | 1-Phenyl-2-nitropropene | Ketone (Phenyl-2-propanone) | wikipedia.org |

| Iron (low acid conc.) | 1-Phenyl-2-nitropropene | Oxime | google.com |

| Iridium Catalyst / H₂ | (2-nitroprop-1-en-1-yl)benzene derivatives | Ketone | mdpi.com |

The reactive nature of the nitropropene moiety, particularly its susceptibility to nucleophilic attack, can be exploited to construct various heterocyclic systems. The phenolic hydroxyl group, being ortho to the nitropropene substituent, is ideally positioned to act as an intramolecular nucleophile, facilitating cyclization reactions.

One prominent pathway involves a Michael addition to the β-carbon of the nitroalkene, followed by an intramolecular cyclization. Research on a set of 2-(2-nitrovinyl)phenols demonstrated that they can react with Michael donors, such as cyclohexanone, in the presence of bifunctional squaramide catalysts. researchgate.net This sequential Michael addition and cyclization leads to the formation of chiral benzopyran derivatives. researchgate.net This strategy allows for the rapid construction of complex, multi-ring systems. bloomtechz.com The initial nucleophilic attack on the double bond creates a carbanion intermediate which is stabilized by the nitro group, facilitating the subsequent ring-closing step. bloomtechz.com

The carbon-carbon double bond of the nitropropene group can undergo various functionalization reactions, including hydration and epoxidation. The addition of water across the double bond under acidic or basic conditions can result in the formation of a β-nitro alcohol. bloomtechz.com

Epoxidation of the alkene provides a route to highly reactive epoxide derivatives, which are versatile intermediates for further synthesis. mdpi.com The epoxidation of 2-allylphenols, which are structurally related, can be achieved using various oxidants. A common method involves peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). google.com Another approach utilizes hydrogen peroxide as the oxidant in the presence of a suitable catalyst. mdpi.com For example, titanosilicate zeolites have shown good catalytic ability in propylene (B89431) epoxidation with hydrogen peroxide, achieving high selectivity for the epoxide. mdpi.com The resulting epoxide of 4-chloro-2-(2-nitroprop-1-en-1-yl)phenol, namely 4-chloro-2-(2-methyl-2-nitrooxiran-2-yl)phenol, can serve as a precursor for the synthesis of diols, amino alcohols, and other complex molecules.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, offering routes to ethers, esters, and metal complexes. The acidity of the phenolic proton (pKa ~10) allows for its easy removal by a base, generating a nucleophilic phenolate (B1203915) ion that can react with various electrophiles.

Etherification of the phenolic hydroxyl group can be achieved by reacting the corresponding phenolate with alkyl halides or other alkylating agents. This reaction masks the polar hydroxyl group, which can improve the analytical performance and detection limits of the compound in techniques like gas chromatography. researchgate.net A general method for removing a phenolic hydroxyl group involves its conversion to a 2-pyridyl ether followed by hydrogenation over a palladium catalyst. google.com

Esterification can be accomplished by reacting the phenol (B47542) with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. google.com Direct esterification with a carboxylic acid, like acetic acid, can be achieved under reflux using a strong acid catalyst (e.g., sulfuric acid). google.com This reaction can be used to produce acetate (B1210297) esters, which are valuable intermediates. For example, 4-isononylphenyl acetate can be rearranged via a Fries rearrangement to yield 2-hydroxy-5-isononylacetophenone, a precursor for metal extractants. google.com

| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Etherification | Alkyl Halide, Base | Phenolic Ether | Inert solvent | google.com |

| Esterification | Carboxylic Acid, Acid Catalyst | Phenolic Ester | Reflux | google.com |

| Esterification | Acid Anhydride | Phenolic Ester | Elevated temperature (e.g., 140°C) | google.com |

The phenolic oxygen, along with a suitably positioned nitrogen atom from a derivatized nitropropene moiety, can act as a bidentate ligand for metal ions. wikipedia.orgdntb.gov.ua Chelation involves the formation of two or more coordinate bonds between a ligand and a single central metal atom, resulting in a stable ring structure. wikipedia.org

To achieve this, the nitropropene group must first be converted into a functionality capable of coordination, such as an imine (Schiff base). For example, reduction of the nitropropene to the corresponding amine, followed by condensation with an aldehyde or ketone, would yield a Schiff base ligand. A study on the synthesis and characterization of metal complexes of 4-Chloro-2-(1-phenyl imino) Propyl Phenol, a derivative of the target compound, provides a clear precedent. researchgate.net In this work, the Schiff base ligand, formed from a hydroxy propiophenone (B1677668) derivative, coordinates with Co(II), Ni(II), Cu(II), and Zn(II) ions. researchgate.net Spectroscopic and magnetic data indicated that the phenolic oxygen and the imine nitrogen participate in coordination, leading to complexes with geometries such as distorted octahedral. researchgate.net The formation of these metal chelates significantly alters the electronic and steric properties of the parent molecule.

Functionalization of the Aromatic Ring

The aromatic ring of this compound presents several sites for further functionalization, offering pathways to synthesize a diverse library of analogues. The reactivity and regioselectivity of these transformations are governed by the electronic and steric effects of the three existing substituents: the strongly activating ortho-, para-directing hydroxyl group, the deactivating ortho-, para-directing chloro group, and the deactivating meta-directing 2-nitroprop-1-en-1-yl group.

Directed Ortho-Metallation Strategies